

# A Comparative Guide: Stacking Effects of Tricine and Glycine in SDS-PAGE

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

[Get Quote](#)

For researchers, scientists, and drug development professionals working with protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is an indispensable technique. The choice of buffer system significantly impacts the resolution and overall success of protein separation. This guide provides an objective comparison of the stacking effects of two commonly used trailing ions in discontinuous buffer systems: **Tricine** and glycine.

The standard Laemmli system, utilizing glycine as the trailing ion, is a robust, general-purpose method for separating a broad range of proteins. However, for the specific application of resolving low molecular weight proteins and peptides, the **Tricine**-based system offers superior performance. This is primarily due to the different stacking behaviors of these two amino acids, which are governed by their respective pKa values and mobilities in the electrophoretic field.

## At a Glance: Key Differences in Performance

Feature	Tricine-SDS-PAGE	Glycine-SDS-PAGE (Laemmli)
Primary Application	Optimal for low molecular weight proteins and peptides (1-30 kDa). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	General purpose, suitable for a broad range of proteins (20-200 kDa).
Resolution of Small Peptides	High resolution, sharp bands for proteins <30 kDa.	Poor resolution, diffuse bands, often obscured by the dye front.
Resolution of High MW Proteins	Less effective for proteins >100 kDa.	Good resolution for proteins up to 200 kDa.
Leading Ion	Chloride	Chloride
Trailing Ion	Tricine	Glycine
pKa of Trailing Ion	8.15	9.6
Stacking Gel pH	~6.8	~6.8
Resolving Gel pH	~8.45-8.8	~8.8
Running Buffer pH	~8.25-8.3	~8.3
Special Considerations	Ideal for subsequent applications like mass spectrometry and sequencing of small peptides. Requires careful staining to prevent loss of small peptides.	A widely used, versatile system. May cause band distortion for very small proteins.

## The Science Behind the Stack: A Deeper Look at the Mechanism

The formation of sharply resolved protein bands in discontinuous SDS-PAGE relies on a phenomenon known as isotachopheresis, or "stacking." This occurs in the stacking gel, a low-percentage acrylamide gel with a lower pH than the resolving gel. A voltage gradient is

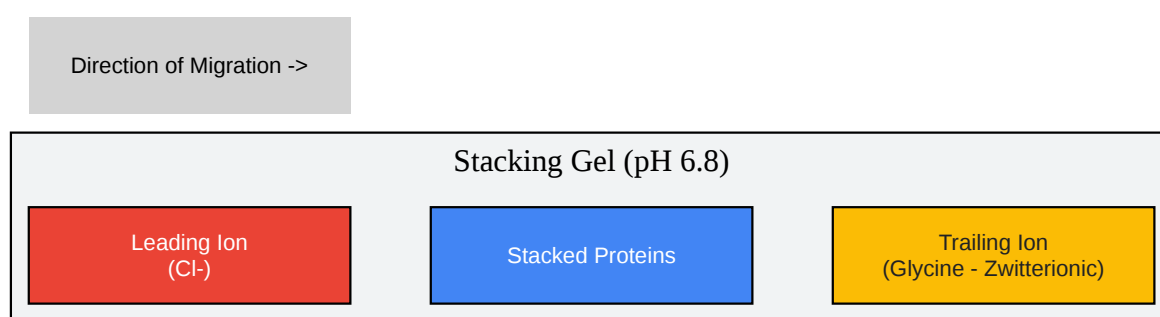
established between a fast-moving leading ion (typically chloride) and a slower-moving trailing ion (glycine or **Tricine**).

In the Glycine-SDS-PAGE (Laemmli) system, at the stacking gel pH of 6.8, glycine (pKa ~9.6) exists predominantly in its zwitterionic (neutrally charged) form. This results in very low mobility, causing it to lag behind the highly mobile chloride ions. The SDS-coated proteins, with intermediate mobility, are "stacked" into a tight band in the moving boundary between the chloride and glycine fronts.

Conversely, in the **Tricine**-SDS-PAGE system, **Tricine** has a pKa of approximately 8.15. At the same stacking gel pH of 6.8, a larger proportion of **Tricine** molecules are negatively charged compared to glycine. This gives **Tricine** a higher mobility than glycine. The higher mobility of the **Tricine** trailing ion leads to a more efficient "unstacking" of smaller peptides as they enter the resolving gel, preventing co-migration with the SDS micelle front and resulting in sharper bands for low molecular weight analytes.

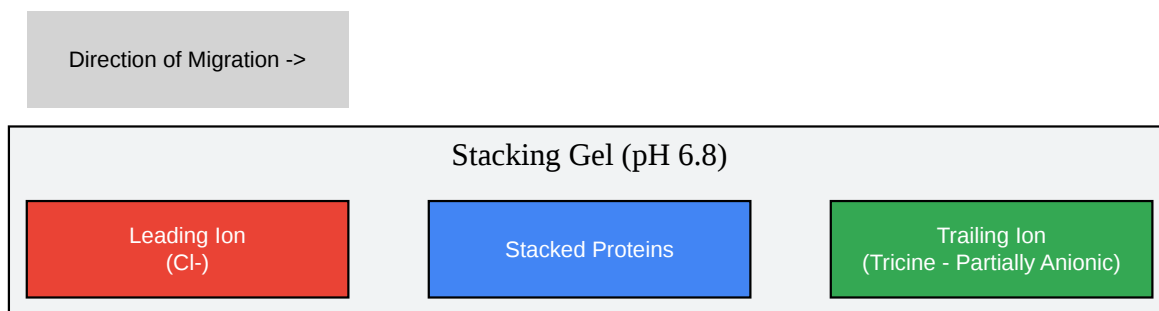
## Visualizing the Stacking Effect

The following diagrams illustrate the theoretical positioning of ions and proteins within the stacking gel for both systems.



[Click to download full resolution via product page](#)

### Glycine Stacking Mechanism



[Click to download full resolution via product page](#)

### Tricine Stacking Mechanism

## Experimental Protocols

Detailed methodologies for preparing and running both **Tricine**-SDS-PAGE and Laemmli (Glycine)-SDS-PAGE are provided below.

### Tricine-SDS-PAGE Protocol (for Low Molecular Weight Proteins)

This protocol is optimized for the separation of proteins and peptides in the 1-30 kDa range.

#### Solutions and Reagents:

- Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 48 g acrylamide, 1.5 g bis-acrylamide, dissolved in water to a final volume of 100 ml.
- Gel Buffer (3x): 3.0 M Tris-HCl, 0.3% SDS, pH 8.45.
- Stacking Gel (4%):
  - 1.25 ml Acrylamide/Bis-acrylamide solution
  - 3.75 ml Gel Buffer (3x)

- 7.5 ml Water
- 150 µl 10% Ammonium Persulfate (APS)
- 15 µl TEMED
- Resolving Gel (10% for 10-30 kDa, 16.5% for 1-10 kDa):
  - For 10% Gel:
    - 2.5 ml Acrylamide/Bis-acrylamide solution
    - 3.75 ml Gel Buffer (3x)
    - 6.25 ml Water
    - 125 µl 10% APS
    - 12.5 µl TEMED
  - For 16.5% Gel:
    - 4.125 ml Acrylamide/Bis-acrylamide solution
    - 3.75 ml Gel Buffer (3x)
    - 4.625 ml Water
    - 125 µl 10% APS
    - 12.5 µl TEMED
- Cathode (Upper) Buffer (1x): 0.1 M Tris, 0.1 M **Tricine**, 0.1% SDS, pH ~8.25.
- Anode (Lower) Buffer (1x): 0.2 M Tris-HCl, pH ~8.9.
- Sample Buffer (2x): 100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 200 mM DTT (or β-mercaptoethanol), 0.02% bromophenol blue.

#### Procedure:

- Assemble the gel casting apparatus.
- Prepare the resolving gel solution, add APS and TEMED, and pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol.
- Allow the resolving gel to polymerize for at least 30 minutes.
- Remove the overlay and wash the top of the gel with distilled water.
- Prepare the stacking gel solution, add APS and TEMED, pour it on top of the resolving gel, and insert the comb.
- Allow the stacking gel to polymerize for at least 20 minutes.
- Mount the gel in the electrophoresis apparatus and fill the upper and lower chambers with the appropriate cathode and anode buffers.
- Prepare protein samples by mixing with an equal volume of 2x sample buffer and heating at 70°C for 10 minutes.
- Load the samples into the wells.
- Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front reaches the bottom of the gel.

For Hydrophobic Proteins: Urea can be added to the stacking and resolving gels to a final concentration of 6-8 M to improve solubilization and sharpening of bands.

## Laemmli (Glycine)-SDS-PAGE Protocol (General Purpose)

This is the standard protocol for a broad range of protein separation.

#### Solutions and Reagents:

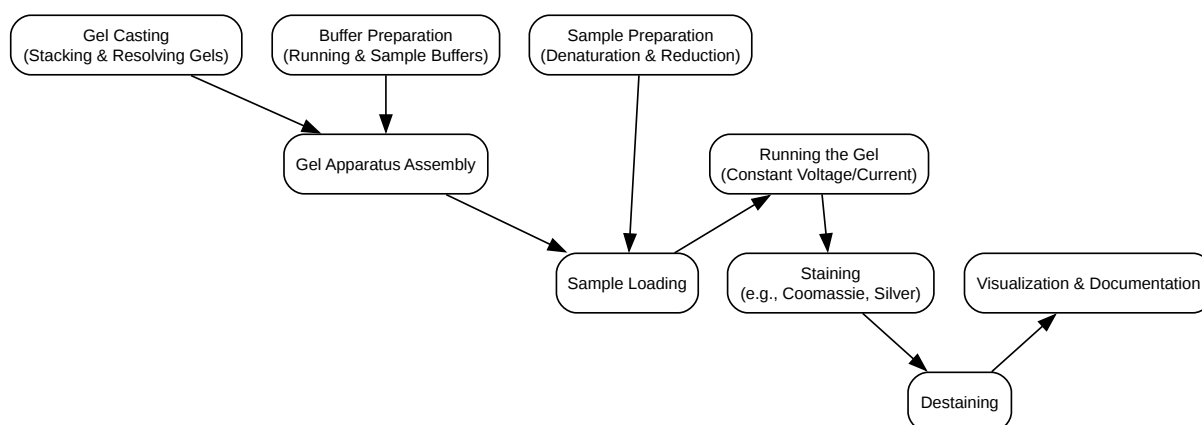
- Acrylamide/Bis-acrylamide solution (30%): 29.2 g acrylamide, 0.8 g bis-acrylamide, dissolved in water to a final volume of 100 ml.
- Resolving Gel Buffer (4x): 1.5 M Tris-HCl, 0.4% SDS, pH 8.8.
- Stacking Gel Buffer (4x): 0.5 M Tris-HCl, 0.4% SDS, pH 6.8.
- Stacking Gel (5%):
  - 1.7 ml Acrylamide/Bis-acrylamide solution (30%)
  - 2.5 ml Stacking Gel Buffer (4x)
  - 5.8 ml Water
  - 100  $\mu$ l 10% APS
  - 10  $\mu$ l TEMED
- Resolving Gel (e.g., 12%):
  - 4.0 ml Acrylamide/Bis-acrylamide solution (30%)
  - 2.5 ml Resolving Gel Buffer (4x)
  - 3.5 ml Water
  - 100  $\mu$ l 10% APS
  - 10  $\mu$ l TEMED
- Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS, pH ~8.3.
- Sample Buffer (2x): 100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 200 mM DTT (or  $\beta$ -mercaptoethanol), 0.02% bromophenol blue.

Procedure:

The procedure for casting and running a Laemmli gel is analogous to the **Tricine**-SDS-PAGE protocol, with the key difference being the use of the glycine-containing running buffer for both the upper and lower chambers.

## Experimental Workflow

The general workflow for both **Tricine** and Glycine SDS-PAGE is similar, with the primary differences being in the buffer and gel compositions.



[Click to download full resolution via product page](#)

### General SDS-PAGE Workflow

## Conclusion

The choice between a **Tricine** and a glycine-based SDS-PAGE system is dictated by the specific research question and the molecular weight of the proteins of interest. For routine



analysis of a wide range of proteins, the Laemmli (glycine) system remains a reliable and cost-effective choice. However, for researchers focusing on peptides and low molecular weight proteins, the **Tricine** system provides significantly enhanced resolution and is the recommended method. The improved stacking and destacking of small molecules in the **Tricine** system allows for the generation of sharp, well-defined bands, which is crucial for accurate molecular weight determination and subsequent downstream applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [info.gbiosciences.com](http://info.gbiosciences.com) [[info.gbiosciences.com](http://info.gbiosciences.com)]
- 2. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - US [[thermofisher.com](http://thermofisher.com)]
- 3. [lifetein.com](http://lifetein.com) [[lifetein.com](http://lifetein.com)]
- 4. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [[ptglab.com](http://ptglab.com)]
- 5. How To Optimize Your Results With Low MW Proteins | Proteintech Group [[ptglab.com](http://ptglab.com)]
- To cite this document: BenchChem. [A Comparative Guide: Stacking Effects of Tricine and Glycine in SDS-PAGE]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662993#comparing-the-stacking-effect-of-tricine-and-glycine-in-sds-page>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)